molecular formula C13H25Cl2NO3 B13859430 N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine

N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine

Cat. No.: B13859430
M. Wt: 314.2 g/mol
InChI Key: HJWOKTDBGCTOOB-UHFFFAOYSA-N
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Description

“N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine” is a synthetic organic compound that belongs to the class of nitrogen mustards These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine” typically involves the reaction of a suitable amine precursor with chloroethylating agents. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

“N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, forming new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroethyl groups under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

“N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine” has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with DNA and proteins.

    Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine” involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This alkylation process can lead to the cross-linking of DNA strands, which interferes with cellular replication and function. The molecular targets include DNA bases and proteins, and the pathways involved are related to DNA damage response and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-chloroethyl)amine: A simpler nitrogen mustard with similar alkylating properties.

    N,N-bis(2-chloroethyl)-2-hydroxyethanamine: A related compound with a hydroxyl group instead of the oxane moiety.

    N,N-bis(2-chloroethyl)-2-methoxyethanamine: Another analog with a methoxy group.

Uniqueness

“N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine” is unique due to the presence of the oxane moiety, which can influence its reactivity and interactions with biological molecules. This structural feature may provide distinct advantages in specific applications, such as increased stability or selectivity.

Properties

Molecular Formula

C13H25Cl2NO3

Molecular Weight

314.2 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine

InChI

InChI=1S/C13H25Cl2NO3/c14-4-6-16(7-5-15)8-10-17-11-12-19-13-3-1-2-9-18-13/h13H,1-12H2

InChI Key

HJWOKTDBGCTOOB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCN(CCCl)CCCl

Origin of Product

United States

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